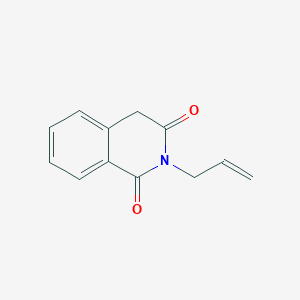

2-prop-2-enyl-4H-isoquinoline-1,3-dione

Description

Propriétés

Numéro CAS |

22367-13-1 |

|---|---|

Formule moléculaire |

C12H11NO2 |

Poids moléculaire |

201.22 g/mol |

Nom IUPAC |

2-prop-2-enyl-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C12H11NO2/c1-2-7-13-11(14)8-9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 |

Clé InChI |

ZUFBWOQXGQDYHI-UHFFFAOYSA-N |

SMILES canonique |

C=CCN1C(=O)CC2=CC=CC=C2C1=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-prop-2-enyl-4H-isoquinoline-1,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with isoquinoline or its derivatives.

Oxidation: The formation of the keto groups is accomplished through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 2-prop-2-enyl-4H-isoquinoline-1,3-dione may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-Allylisoquinoline-1,3 (2H, 4H)-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, organometallic reagents.

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its anticancer activities. Isoquinoline derivatives, including 4H-isoquinoline-1,3-diones, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have documented the effectiveness of structurally similar compounds in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Inhibition of Cyclin-Dependent Kinases (CDKs)

Recent research has identified 2-prop-2-enyl-4H-isoquinoline-1,3-dione as a selective inhibitor of CDK4, a critical regulator in cell cycle progression. The compound's binding affinity to CDK4 has been evaluated using quantitative structure–activity relationship (QSAR) models, revealing promising results in terms of potency and specificity . This positions it as a candidate for developing targeted cancer therapies.

Biological Studies

Mechanistic Insights

Studies have explored the interactions between 2-prop-2-enyl-4H-isoquinoline-1,3-dione and biological macromolecules. These investigations utilize molecular modeling techniques to elucidate binding modes and interaction dynamics with proteins and nucleic acids. Such insights are crucial for understanding the therapeutic mechanisms of action and optimizing the compound's efficacy .

Pharmacophore Development

The compound serves as a pharmacophore in drug design, where its structural features are leveraged to develop new analogs with enhanced biological activity. Research indicates that modifications at specific positions on the isoquinoline ring can significantly influence the compound's biological properties, leading to the discovery of more potent derivatives .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of several isoquinoline derivatives, including 2-prop-2-enyl-4H-isoquinoline-1,3-dione. The results demonstrated that this compound exhibited notable cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: CDK4 Inhibition Mechanism

In a recent investigation focusing on CDK4 inhibitors, 2-prop-2-enyl-4H-isoquinoline-1,3-dione was identified as a potent candidate through computational docking studies. The research utilized 3D-QSAR modeling to predict binding affinities and optimize lead compounds for further development. The findings suggest that this compound could play a significant role in developing selective cancer therapies targeting CDK4 .

Mécanisme D'action

The mechanism of action of 2-prop-2-enyl-4H-isoquinoline-1,3-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and intercalation into DNA.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at the 2-position significantly impacts molecular properties (Table 1):

- 2-Hydroxy-4H-isoquinoline-1,3-dione (): A hydroxy group increases polarity (LogP = 0.538) and hydrogen-bonding capacity (HBD = 1, HBA = 3), enhancing aqueous solubility but limiting blood-brain barrier (BBB) penetration .

- 2-(Pyridin-2-ylmethyl)-4H-isoquinoline-1,3-dione (): The pyridinylmethyl group introduces a basic nitrogen, improving binding to metal ions or acidic residues in enzymes. LogP = 1.3 (calculated), suggesting moderate lipophilicity .

- 2-Phenethyl-4H-isoquinoline-1,3-dione (): The bulky phenethyl group increases LogP to 2.39, enhancing membrane permeability but reducing solubility .

- 2-Prop-2-enyl-4H-isoquinoline-1,3-dione: The allyl group likely confers intermediate LogP (~1.5–2.0) and reactivity due to the double bond, which may participate in Michael addition or oxidation reactions.

Table 1: Physicochemical Comparison

Solubility and Formulation

- 2-Hydroxy derivatives require polar solvents (DMSO/water mixtures) for dissolution .

- Phenethyl derivatives are likely formulated in lipid-based carriers due to low aqueous solubility .

- 2-Prop-2-enyl-4H-isoquinoline-1,3-dione may dissolve in ethanol or DMSO, balancing lipophilicity and moderate polarity.

Q & A

Q. What are the key synthetic pathways for 2-prop-2-enyl-4H-isoquinoline-1,3-dione and its structural analogues?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogues of isoquinoline-diones can be synthesized via coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) followed by oxidation or reduction steps. Characterization relies on 1H/13C NMR for structural elucidation and HRMS-ESI(−) for mass validation. Yields range from 38% to 66%, depending on substituent reactivity .

Q. How can solubility limitations of this compound be addressed in experimental settings?

- Methodological Answer : Due to low aqueous solubility, use polar aprotic solvents like DMSO or DMF for initial dissolution. For in vivo studies, prepare emulsions (e.g., DMSO:Tween 80:Saline = 10:5:85) or suspensions in 0.5% CMC-Na. Ensure fresh preparation for stability, as stock solutions stored at -20°C degrade within 1 month .

| Storage Conditions | Stability Duration |

|---|---|

| Powder at -20°C | 3 years |

| Dissolved in DMSO at -80°C | 6 months |

| Room-temperature transport | <7 days |

Q. What spectroscopic techniques are critical for validating its purity and structure?

- Methodological Answer :

- 1H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, allylic protons at δ 5.2–6.0 ppm).

- 13C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and quaternary carbons.

- HRMS : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 177.16 for C9H7NO3) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yields?

- Methodological Answer : Use factorial design (e.g., 2^k designs) to test variables like temperature, catalyst loading, and solvent polarity. For example, a 3-factor design might reduce experiments from 27 to 8 while identifying interactions between time (X₁), pH (X₂), and concentration (X₃). Statistical tools (e.g., ANOVA) prioritize significant factors .

Q. What computational strategies are effective for predicting its biological interactions?

- Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina) to model binding affinities with target proteins. Validate predictions using in vitro assays (e.g., enzyme inhibition). For pharmacokinetics, use ADMET prediction tools (e.g., SwissADME) to estimate LogP (target ~0.5) and tPSA (~57.6 Ų) for blood-brain barrier penetration .

Q. How should contradictory data on reactivity or bioactivity be analyzed?

- Methodological Answer : Apply comparative analysis frameworks to isolate variables. For instance, if bioactivity varies across cell lines, compare assay conditions (e.g., incubation time, serum concentration). Use dose-response curves to distinguish artifacts (e.g., solvent toxicity) from true activity. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What experimental designs mitigate risks in scaling up laboratory synthesis?

- Methodological Answer : Implement DoE (Design of Experiments) to model scalability. Test parameters like mixing efficiency and heat transfer in microreactors vs. batch systems. Monitor intermediates via online HPLC to detect degradation. For heterogeneous reactions, optimize particle size (e.g., 50–100 µm) to ensure consistent mass transfer .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported solubility values?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.